2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is a heterocyclic compound containing an oxadiazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions to form the oxadiazine ring.
Use of nitrile oxides: Nitrile oxides can react with alkenes or alkynes to form the oxadiazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Pathways involved: The exact pathways depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,4-Oxadiazine: A related compound with a similar ring structure.
1,2,4-Oxadiazole: Another heterocyclic compound with potential biological activities.
1,3,4-Oxadiazole: Known for its diverse chemical reactivity and applications.
Uniqueness
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(dimethylamino)- is unique due to its specific functional groups and the resulting chemical and biological properties. Its dimethylamino group may confer distinct reactivity and interactions compared to other oxadiazine derivatives.
Properties
CAS No. |
59696-57-0 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-(dimethylamino)-6H-1,2,4-oxadiazin-3-one |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)4-3-10-7-5(9)6-4/h3H2,1-2H3,(H,7,9) |
InChI Key |
OEMGGOUPZPPZQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)NOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.